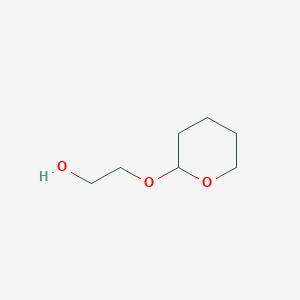

2-(Tetrahydro-2H-pyran-2-yloxy)ethanol

Vue d'ensemble

Description

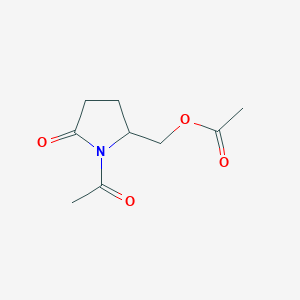

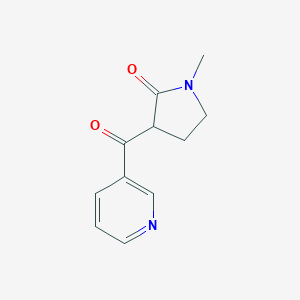

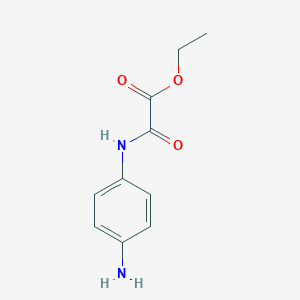

2-(Tetrahydro-2H-pyran-2-yloxy)ethanol, also known as 2-THP, is an organic compound with a wide range of applications in scientific research. It is a colorless, volatile liquid with a mild odor, and is used in a variety of laboratory studies. 2-THP has been studied for its potential use in pharmacology, biochemistry, organic synthesis, and more.

Applications De Recherche Scientifique

Synthesis of Click Chemistry Compatible Polymers : It is used as an initiator for synthesizing "click chemistry" compatible heterobifunctional poly(ethylene glycol)s with azide and alkyne functionalities. This approach is valuable in the field of bioconjugate chemistry (Hiki & Kataoka, 2010).

Assembly of Polysubstituted Pyrazoles and Isoxazoles : It plays a role in the assembly of polysubstituted pyrazoles and isoxazoles, which can be transformed into bioactive compounds and antitumor alkaloid derivatives. This underscores its importance in organic and biomolecular chemistry (Chagarovskiy et al., 2016).

Statin Synthesis : This compound serves as a key platform for statin synthesis via lactonized side chains, demonstrating its utility in pharmaceutical synthesis (Časar & Košmrlj, 2009).

Synthesis of Tetrahydro-pyrano[3,4-b]indoles : It is used in the synthesis of tetrahydro-pyrano[3,4-b]indoles through silicon-directed oxa-Pictet-Spengler cyclizations, highlighting its role in the creation of complex organic structures (Zhang et al., 2005).

Study of Tautomeric Forms of Pyrones : The synthesis of 2-(Tetrahydro-2H-pyran-2-yloxy)ethanol leads to isomeric enaminones, useful for studying the tautomeric forms of pyrones and their structures (Brbot-Šaranović et al., 2001).

Synthesis of Pyrans and Chromenes : It is involved in the one-pot synthesis of 2-amino-4-aryl-4H-pyrans and 2-amino-tetrahydro-4H-chromenes using L-proline in ethanol, offering good to excellent yields in scientific research applications (Behbahani, 2015).

Diversity-Oriented Synthesis : The synthesized tetrahydropyrones provide rapid access to diverse non-natural compounds for screening against various biological targets, indicating its significance in molecular diversity and drug discovery (Zaware et al., 2011).

Propriétés

IUPAC Name |

2-(oxan-2-yloxy)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14O3/c8-4-6-10-7-3-1-2-5-9-7/h7-8H,1-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDBZJXRPEKFIFR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCOC(C1)OCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60400168 | |

| Record name | 2-(Tetrahydro-2H-pyran-2-yloxy)ethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60400168 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

2162-31-4 | |

| Record name | 2-(Tetrahydro-2H-pyran-2-yloxy)ethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60400168 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: Why is 2-(tetrahydro-2H-pyran-2-yloxy)ethanol used in the synthesis of heterotelechelic poly(ethylene glycol)?

A1: this compound serves as a valuable initiator in the anionic ring-opening polymerization of ethylene oxide. [, ] This specific molecule plays a crucial role in controlling the polymerization process, ultimately leading to the formation of heterotelechelic poly(ethylene glycol) – a polymer with distinct functional groups at each end of its chain. This characteristic is particularly desirable for applications requiring specific interactions or modifications at the polymer's termini. [, ]

Q2: What are the advantages of using this compound as an initiator for PEG synthesis compared to other potential initiators?

A2: One key advantage highlighted in the research is the ability to synthesize "click chemistry" compatible heterobifunctional PEGs. [] After polymerization initiated by this compound, the terminal groups can be easily modified to introduce azide or alkyne functionalities. These functionalities are highly valuable for further conjugation or modification through highly selective and efficient click chemistry reactions. This versatility makes this approach particularly attractive for developing complex macromolecular architectures and bioconjugates. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(hydroxymethyl)-8-methyl-2,3-dihydro-9H-2,5-methanopyrimido[2,1-b][1,5,3]dioxazepin-9-one](/img/structure/B14821.png)

![1-(prop-1-en-2-yl)-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B14836.png)

![1-(2-Hydroxyethyl)-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B14837.png)